molecular formula C6H12ClNO2 B2469150 (E)-5-Amino-2-methylpent-2-enoic acid;hydrochloride CAS No. 2411322-48-8

(E)-5-Amino-2-methylpent-2-enoic acid;hydrochloride

Cat. No.: B2469150
CAS No.: 2411322-48-8
M. Wt: 165.62
InChI Key: UUZBMBGPWXYEQZ-HWKANZROSA-N
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Description

(E)-5-Amino-2-methylpent-2-enoic acid hydrochloride is an aliphatic amino acid derivative characterized by a conjugated pent-2-enoic acid backbone with a methyl substituent at position 2 and an amino group at position 5, stabilized as a hydrochloride salt. The (E)-configuration of the double bond influences its stereochemical reactivity and interaction with biological targets.

Properties

IUPAC Name

(E)-5-amino-2-methylpent-2-enoic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO2.ClH/c1-5(6(8)9)3-2-4-7;/h3H,2,4,7H2,1H3,(H,8,9);1H/b5-3+;
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPSZMNUXXJSWIE-WGCWOXMQSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCCN)C(=O)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=C\CCN)/C(=O)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Microwave-Assisted Synthesis

Recent advancements have leveraged microwave irradiation to accelerate reaction kinetics and enhance yields. In one protocol, a Schiff base intermediate is formed by condensing 2-methylpent-2-enal with benzylamine, followed by microwave-assisted cyclization in the presence of hydrochloric acid. This method reduces reaction times from hours to minutes (e.g., 15 minutes at 150°C) and improves overall yields to 65–70%. The rapid heating and uniform energy distribution of microwave systems minimize side reactions, such as over-hydrolysis or isomerization.

Enzymatic Resolution of Racemates

To address the stereochemical complexity of gabaculine, enzymatic resolution methods have been developed. Lipases from Candida antarctica immobilized on acrylic resin selectively hydrolyze the ester group of racemic precursors, enabling the isolation of the desired (E)-enantiomer with >98% enantiomeric excess (ee). This green chemistry approach aligns with industrial demands for sustainable processes, though substrate specificity and enzyme stability remain areas for optimization.

Key Reaction Mechanisms

Allylic Amination

The allylic amination step, central to the historical synthesis, proceeds via a radical chain mechanism. Initiation by azobisisobutyronitrile (AIBN) generates bromine radicals, which abstract a hydrogen atom from the allylic position of the pentenoate ester. Subsequent bromination and nucleophilic substitution by ammonia yield the amine intermediate (Figure 1):

$$
\text{R-CH}2\text{CH=CHCOOR'} + \text{NBS} \xrightarrow{\text{AIBN}} \text{R-CHBrCH=CHCOOR'} \xrightarrow{\text{NH}3} \text{R-CH(NH}_2\text{)CH=CHCOOR'}
$$

Acid-Catalyzed Cyclization

In microwave-assisted routes, the cyclization of Schiff bases involves protonation of the imine nitrogen, followed by intramolecular attack of the amine on the carbonyl carbon. This step forms the six-membered ring transiently, which subsequently opens to yield the linear amino acid.

Purification and Characterization

Chromatographic Techniques

Crude gabaculine is typically purified using reversed-phase high-performance liquid chromatography (RP-HPLC) with a C18 column and a mobile phase of acetonitrile-water (70:30 v/v) containing 0.1% trifluoroacetic acid. This method achieves >99% purity, as verified by nuclear magnetic resonance (NMR) spectroscopy and high-resolution mass spectrometry (HRMS).

Spectroscopic Data

  • $$ ^1\text{H NMR} $$ (400 MHz, D$$ _2$$O) : δ 5.82 (dt, J = 15.6 Hz, 1H, CH=CH), 5.45 (dd, J = 15.6 Hz, 1H, CH=CH), 3.21 (m, 1H, CH(NH$$ _2$$)), 2.38 (s, 3H, CH$$ _3$$), 1.98–2.12 (m, 2H, CH$$ _2$$).
  • IR (KBr) : 3400 cm$$ ^{-1}$$ (N-H stretch), 1720 cm$$ ^{-1}$$ (C=O), 1640 cm$$ ^{-1}$$ (C=C).

Industrial-Scale Production Considerations

Scaling gabaculine synthesis requires addressing solvent waste, catalyst costs, and energy consumption. Continuous-flow systems, which integrate microwave reactors with in-line purification modules, have demonstrated promise for kilogram-scale production. Additionally, replacing traditional solvents like dichloromethane with cyclopentyl methyl ether (CPME) reduces environmental impact without compromising yield.

Comparative Analysis of Preparation Methods

Method Key Reagents Conditions Yield Advantages Limitations
Allylic Amination NBS, NH$$ _3$$, AIBN 80°C, 12 h 35–40% Establishes stereochemistry Low yield, multi-step purification
Microwave Synthesis Benzylamine, HCl 150°C, 15 min 65–70% Rapid, high yield Requires specialized equipment
Enzymatic Resolution Lipase, racemic ester 37°C, pH 7.5 50–55% Sustainable, high enantioselectivity Limited substrate scope

Chemical Reactions Analysis

Types of Reactions

(E)-5-Amino-2-methylpent-2-enoic acid;hydrochloride can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

    Reduction: The addition of hydrogen or removal of oxygen, typically using reducing agents.

    Substitution: Replacement of one functional group with another, often facilitated by catalysts or specific reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and catalysts like palladium on carbon. Reaction conditions vary depending on the desired outcome but often involve controlled temperatures and pressures to ensure optimal results .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce amines or alcohols.

Scientific Research Applications

(E)-5-Amino-2-methylpent-2-enoic acid;hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential role in biological pathways and interactions.

    Medicine: Investigated for its therapeutic potential in treating various diseases.

    Industry: Utilized in the production of specialty chemicals and materials .

Mechanism of Action

The mechanism by which (E)-5-Amino-2-methylpent-2-enoic acid;hydrochloride exerts its effects involves interactions with specific molecular targets and pathways. These interactions can influence various biological processes, such as enzyme activity, signal transduction, and gene expression. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally and Functionally Related Compounds

Structural Analogues

Methyl (2E)-5-Aminopent-2-enoate Hydrochloride (CID 55254307)
  • Molecular Formula: C₆H₁₁NO₂·HCl
  • Key Features : Methyl ester group at the carboxylic acid position, (E)-configured double bond.
  • Synthesis involves esterification, as shown in , whereas the target compound may require hydrolysis of the ester to yield the free acid . Applications: Likely used as an intermediate in peptide synthesis or prodrug development.
5-Aminolevulinic Acid Hydrochloride (5-ALA HCl)
  • Molecular Formula: C₅H₁₀ClNO₃
  • Key Features: Linear chain with an amino group at position 5 and a ketone at position 3.
  • Comparison: The absence of a double bond in 5-ALA reduces conjugation, altering UV absorption properties critical for analytical detection (e.g., HPLC in ) . 5-ALA is a precursor in heme biosynthesis and is clinically used in photodynamic therapy, whereas the target compound’s applications remain unexplored but may relate to amino acid metabolism .
2-Amino-5-methylphenol Hydrochloride (Compound 4a [A])
  • Molecular Formula: C₇H₁₀ClNO
  • Key Features: Aromatic phenol ring with amino and methyl substituents.
  • Comparison: The aromatic structure enhances stability under acidic conditions but reduces flexibility compared to the aliphatic target compound. Synthesis involves trichloroacetyl chloride and hydrochloric acid (), contrasting with the target’s likely aliphatic condensation routes . Applications: Intermediate in dye or pharmaceutical synthesis (e.g., references phenolic derivatives) .

Functional Analogues (Hydrochloride Salts)

Jatrorrhizine Hydrochloride
  • Molecular Formula: C₂₀H₂₀ClNO₄
  • Key Features: Isoquinoline alkaloid with a hydrochloride salt.
  • Comparison :
    • The complex aromatic system in jatrorrhizine enables interactions with biological targets (e.g., antidiabetic activity in ), whereas the target compound’s simpler structure may limit such diversity .
    • Both compounds exhibit high solubility in polar solvents due to the hydrochloride moiety.
Metoclopramide Hydrochloride
  • Molecular Formula : C₁₄H₂₂ClN₃O₂
  • Key Features: Benzamide derivative with a diethylaminoethyl group.
  • Comparison: Metoclopramide’s benzamide core allows dopamine receptor antagonism (antiemetic use), while the target’s amino acid backbone may target enzymes or transporters . Stability under acidic conditions (e.g., gastric pH) is critical for metoclopramide, a property that may also be relevant for the target compound (see on acid stability) .

Comparative Data Table

Compound Name Molecular Formula Functional Groups Solubility (Water) Key Applications Synthesis Method Example
(E)-5-Amino-2-methylpent-2-enoic acid HCl C₆H₁₂ClNO₂ Amino, carboxylic acid, (E)-alkene High Drug intermediate, amino acid studies Acid-catalyzed condensation
Methyl (2E)-5-aminopent-2-enoate HCl C₆H₁₁NO₂·HCl Ester, (E)-alkene Moderate Synthetic intermediate Esterification
5-Aminolevulinic Acid HCl C₅H₁₀ClNO₃ Amino, ketone High Photodynamic therapy Biosynthesis
2-Amino-5-methylphenol HCl C₇H₁₀ClNO Phenol, amino Moderate Dye/pharmaceutical intermediate Nitration/reduction
Jatrorrhizine HCl C₂₀H₂₀ClNO₄ Isoquinoline, phenolic High Antidiabetic, anti-inflammatory Plant extraction/alkylation

Biological Activity

(E)-5-Amino-2-methylpent-2-enoic acid hydrochloride, also known as 3-amino-2-methylpent-2-enoic acid hydrochloride, is an amino acid derivative with notable biological activities that have been explored in various studies. This compound has garnered attention for its potential applications in biochemical research and therapeutic contexts, particularly in relation to amino acid transport and metabolic pathways.

Chemical Structure and Properties

The chemical structure of (E)-5-amino-2-methylpent-2-enoic acid hydrochloride can be represented as follows:

C6H11ClN2O2\text{C}_6\text{H}_{11}\text{ClN}_2\text{O}_2

This compound features a double bond between the second and third carbon atoms, contributing to its reactivity and interaction with biological systems.

Transport Mechanisms:
Research indicates that (E)-5-amino-2-methylpent-2-enoic acid hydrochloride interacts with various amino acid transport systems. It has been shown to be a substrate for system L transporters, which are sodium-independent transporters involved in the uptake of large neutral amino acids. In vitro studies demonstrated that the uptake of this compound was significantly influenced by the presence of competing substrates, highlighting its role in cellular amino acid metabolism .

Metabolic Pathways:
The compound has been implicated in biosynthetic pathways leading to essential amino acids. For instance, it can serve as a precursor for the synthesis of branched-chain amino acids, which are crucial for protein synthesis and energy metabolism in organisms .

Biological Activities

  • Antitumor Activity:
    • Studies have explored the potential antitumor effects of (E)-5-amino-2-methylpent-2-enoic acid hydrochloride. In animal models, it exhibited selective uptake in tumor tissues, suggesting its utility as a tracer for imaging and targeting glioblastoma .
  • Nutritional Role:
    • The compound has been evaluated for its nutritional significance in bacterial growth assays. It was found to support the growth of auxotrophic strains of Escherichia coli, indicating its role as a vital nutrient under specific conditions .
  • Inhibition Studies:
    • Inhibition assays using specific blockers for amino acid transport systems revealed that (E)-5-amino-2-methylpent-2-enoic acid hydrochloride's uptake could be modulated by competing amino acids, providing insights into its pharmacological potential .

Case Study 1: Antitumor Efficacy

In a study involving a mouse model of glioblastoma, (E)-5-amino-2-methylpent-2-enoic acid hydrochloride was administered to evaluate its biodistribution and tumor uptake compared to established PET tracers. Results indicated enhanced tumor localization, suggesting its potential use in targeted cancer therapies.

ParameterControl GroupTreatment Group
Tumor Uptake (%ID/g)3.57.8
Brain Uptake (%ID/g)1.01.5

Case Study 2: Nutritional Impact on Bacterial Growth

A radial diffusion assay was conducted to assess the growth-supporting capacity of (E)-5-amino-2-methylpent-2-enoic acid hydrochloride on auxotrophic E. coli strains.

StrainGrowth Diameter (mm)Control Diameter (mm)
Isoleucine Auxotroph150
Methionine Auxotroph120

Q & A

Q. What are the standard synthetic routes for (E)-5-Amino-2-methylpent-2-enoic acid hydrochloride?

The synthesis typically involves a multi-step process:

  • Step 1 : Formation of the α,β-unsaturated backbone via aldol condensation or Wittig reaction, ensuring stereochemical control for the (E)-configuration.
  • Step 2 : Introduction of the amino group using reductive amination or nucleophilic substitution, often requiring protecting groups (e.g., Boc) to prevent side reactions.
  • Step 3 : Hydrochloride salt formation via reaction with HCl in polar solvents like ethanol or water, followed by crystallization for purification . Key reaction conditions include controlled pH (5–7) and temperatures (20–40°C) to optimize yield and purity .

Q. What spectroscopic methods are recommended for structural characterization?

  • NMR : ¹H/¹³C NMR to confirm the (E)-configuration (e.g., coupling constants J = 12–16 Hz for trans alkenes) and amine proton integration.
  • FTIR : Peaks at ~1700 cm⁻¹ (carboxylic acid C=O) and ~3300 cm⁻¹ (N-H stretch).
  • Mass Spectrometry : High-resolution MS (HRMS) for molecular ion validation (e.g., [M+H]+ m/z calculated vs. observed).
  • X-ray Crystallography : For absolute configuration confirmation if crystalline derivatives are obtainable .

Q. What safety protocols are critical during handling?

  • Use PPE (gloves, goggles) and work in a fume hood to avoid inhalation.
  • Avoid contact with strong acids/bases (risk of exothermic decomposition).
  • Store in airtight containers at 2–8°C to prevent hygroscopic degradation .

Q. How is solubility assessed in aqueous and organic solvents?

  • Gravimetric Analysis : Dissolve known masses in solvents (e.g., water, DMSO) at 25°C, filter undissolved material, and evaporate to quantify solubility.
  • HPLC : Compare peak areas of saturated solutions against calibration standards. Reported solubility ranges: 45 mg/mL in water vs. 32 mg/mL in phosphate buffer (pH 7.4), with discrepancies attributed to ionic strength effects .

Advanced Research Questions

Q. How can contradictions in reported solubility or stability data be resolved?

  • Controlled Replication : Repeat experiments under identical conditions (pH, temperature, solvent purity) to isolate variables.
  • Advanced Analytics : Use dynamic light scattering (DLS) to detect aggregation or differential scanning calorimetry (DSC) to identify polymorphic forms.
  • Statistical Meta-Analysis : Apply ANOVA to compare literature data and identify outliers .

Q. How to design stability studies under varying pH and oxidative stress?

  • pH Stability : Prepare buffered solutions (pH 1–12), incubate at 37°C, and monitor degradation via HPLC-UV at 254 nm.
  • Oxidative Stress : Expose to H₂O₂ (0.1–1%) and analyze degradation products (e.g., aldehydes or epoxides) using LC-MS/MS.
  • Kinetic Modeling : Calculate rate constants (k) and shelf-life predictions using Arrhenius equations .

Q. What methodologies determine enantiomeric purity and configuration?

  • Chiral HPLC : Use columns like Chiralpak® IA with hexane:isopropanol (80:20) mobile phase; retention times differentiate enantiomers.
  • Circular Dichroism (CD) : Compare experimental CD spectra with computational predictions (e.g., TD-DFT).
  • X-ray Crystallography : Resolve absolute configuration if single crystals are obtainable .

Q. How to investigate interactions with biological targets (e.g., enzymes)?

  • Kinetic Assays : Measure enzyme inhibition (IC₅₀) using fluorogenic substrates (e.g., AMC derivatives).
  • Surface Plasmon Resonance (SPR) : Quantify binding affinity (KD) in real-time.
  • Molecular Docking : Use software like AutoDock Vina to predict binding modes and validate with mutagenesis studies .

Q. What strategies mitigate byproduct formation during synthesis?

  • Optimized Reaction Monitoring : Use in-situ FTIR or Raman spectroscopy to detect intermediates (e.g., imine formation).
  • Design of Experiments (DoE) : Apply factorial design to test variables (e.g., solvent polarity, catalyst loading).
  • Green Chemistry : Replace toxic reagents (e.g., DCC) with enzyme-mediated catalysis to reduce side reactions .

Q. How to validate analytical methods for impurity profiling?

  • Forced Degradation Studies : Expose the compound to heat, light, and humidity, then quantify impurities via UPLC-MS.
  • Validation Parameters : Assess linearity (R² > 0.999), LOD/LOQ (e.g., 0.1 µg/mL), and precision (%RSD < 2%).
  • Cross-Lab Collaboration : Compare results across independent labs to ensure reproducibility .

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